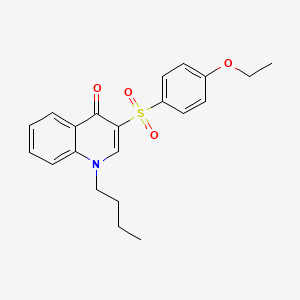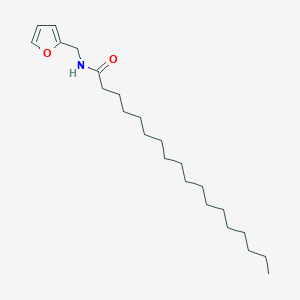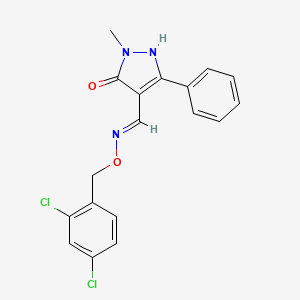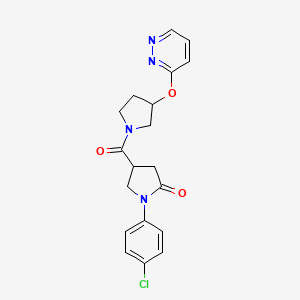![molecular formula C11H13NO2 B2761646 Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate CAS No. 692729-88-7](/img/structure/B2761646.png)
Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate
Overview
Description
Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate is a chemical compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.23 . The IUPAC name for this compound is ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[c]pyridine derivatives involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation . According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes . The resulting alkenes are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[c]pyridine structure . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: O=C(OCC)C1CC(C=NC=C2)=C2C1 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . These reactions lead to the formation of the target bicyclic cyclopenta[c]pyridine structure .Scientific Research Applications
Synthesis and Chemical Reactions
- Phosphine-Catalyzed Annulation: Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. This reaction produces ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields, demonstrating the compound's utility in synthesizing highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
- Condensation Reactions: A novel synthesis route for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate has been developed through condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process produces new N-fused heterocycle products with good to excellent yields, showcasing the compound's application in creating novel pyrazolo[3,4-b]pyridine products (Ghaedi et al., 2015).
Advanced Materials and Pharmacological Activities
- Antihypertensive Activity: Novel Ethyl 5-Methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives, anticipated to exhibit antihypertensive activity, were synthesized. This research illustrates the compound's potential in developing new therapeutics (Kumar & Mashelker, 2006).
- Non-Covalent Interactions Analysis: The synthesis, characterization, and detailed analysis of non-covalent interactions in ethyl 6-(4-(cyclohexylmethyl)-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate demonstrate the importance of such interactions in drug design and molecular recognition processes (Ahmed et al., 2021).
Methodological Innovations
- Ultrasonic Synthesis: The study on ultrasonic synthesis involving ethyl propiolate and 1-(propergyl)-pyridinium-3-olate to produce various regioisomers and compounds showcases innovative methods in chemical synthesis, providing insights into reaction mechanisms and product formation through DFT calculations (Aboelnaga, Hagar, & Soliman, 2016).
Structural Analysis
- Crystal Structure Analysis: The crystal structure analysis of ethyl 5 - (ethoxycarbonyl) - 2, 6- dimethyl – 4 - (4-pyridyl) - 1, 4-dihydropyridine-3-carboxylate provides crucial information on molecular conformation, aiding in the understanding of molecular interactions and properties (Rajnikant et al., 2011).
Mechanism of Action
Target of Action
They are structural fragments of alkaloids and have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1 .
Mode of Action
The synthesis of similar compounds involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation, leading to the formation of the target bicyclic cyclopenta[b]pyridine structure .
Result of Action
Cyclopenta[b]pyridine derivatives have been found to exhibit a wide spectrum of biological activity, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)10-9-5-3-4-8(9)6-7-12-10/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZINBZIOGWSKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=C1CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692729-88-7 | |
| Record name | ethyl 5H,6H,7H-cyclopenta[c]pyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methylbenzyl 4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl sulfone](/img/structure/B2761566.png)
![N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2761567.png)
![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole](/img/structure/B2761568.png)

![2-Chloro-N-[1-(7H-purin-6-yl)piperidin-4-yl]propanamide](/img/structure/B2761570.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B2761571.png)
![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2761572.png)







